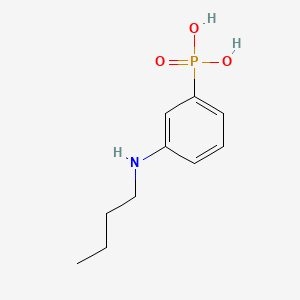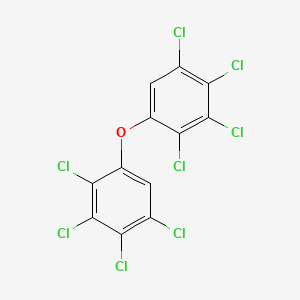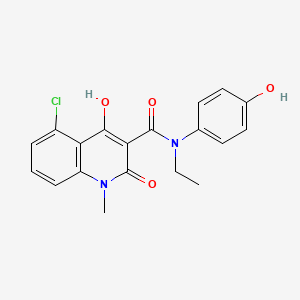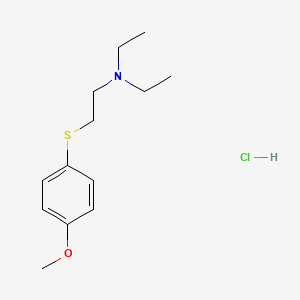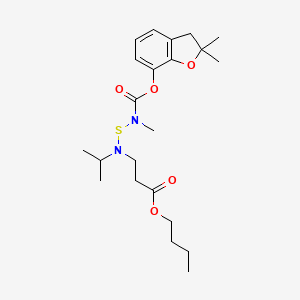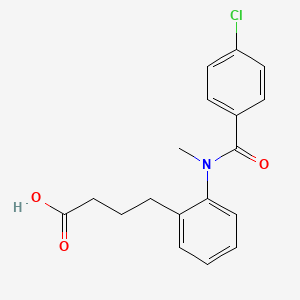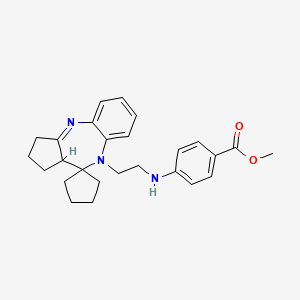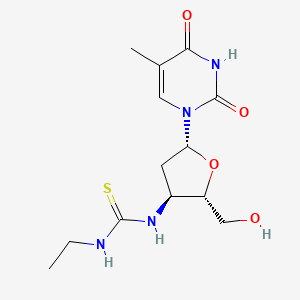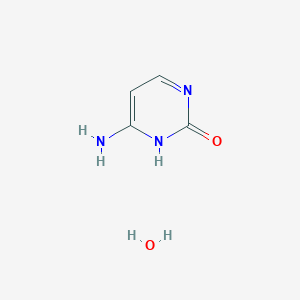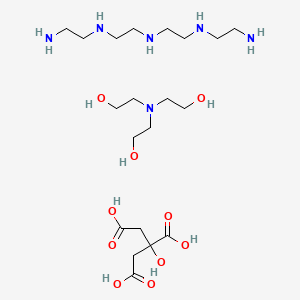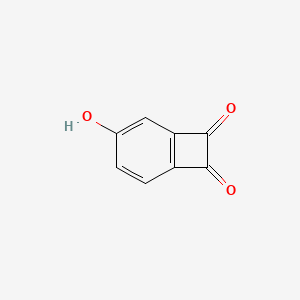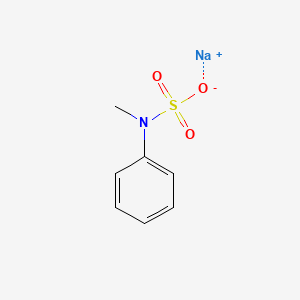
Sodium methylphenylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium methylphenylsulfamate is an organosulfur compound with the chemical formula C7H9NO3SNa. It is a sodium salt of methylphenylsulfamic acid and is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium methylphenylsulfamate can be synthesized through the reaction of methylphenylsulfamic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the acid reacts with the base to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of methylphenylsulfamic acid with sodium hydroxide under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Sodium methylphenylsulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate or sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or sulfide derivatives.
Substitution: Various substituted phenylsulfamate derivatives.
Scientific Research Applications
Sodium methylphenylsulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate compounds.
Biology: It is used in biochemical assays and as a probe for studying enzyme activity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of sodium methylphenylsulfamate involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Sodium sulfamate: Another sodium salt of sulfamic acid, used in similar applications.
Sodium phenylsulfamate: A related compound with a phenyl group, used in organic synthesis.
Sodium methylsulfamate: A simpler analog with a methyl group, used in various chemical reactions.
Uniqueness: Sodium methylphenylsulfamate is unique due to its specific structure, which combines a methyl group and a phenyl group with a sulfamate moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile reagent in scientific research and industrial applications.
Properties
CAS No. |
83465-17-2 |
|---|---|
Molecular Formula |
C7H8NNaO3S |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
sodium;N-methyl-N-phenylsulfamate |
InChI |
InChI=1S/C7H9NO3S.Na/c1-8(12(9,10)11)7-5-3-2-4-6-7;/h2-6H,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
IQXFXZKKABHGRN-UHFFFAOYSA-M |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




